TAK-733 TAK-733 TAK-733 is a member of the class of pyridopyrimidines that is pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione substituted by (2R)-2,3-dihydroxypropyl, (2-fluoro-4-iodophenyl)amino, fluoro, and methyl groups at positions 3, 5, 6, and 8, respectively. It is a non-ATP competitive allosteric inhibitor of MEK1/2. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent and an anti-inflammatory agent. It is an organoiodine compound, a pyridopyrimidine, a member of monofluorobenzenes, a substituted aniline, a diol, a secondary alcohol, a primary alcohol and a secondary amino compound.
TAK-733 has been used in trials studying the treatment of Advanced Metastatic Melanoma, Advanced Nonhematologic Malignancies, and Advanced Non-hematologic Malignancies.
MEK Inhibitor REC-4881 is an orally bioavailable, non-ATP-competitive, allosteric, small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK) 1 and MEK2, with potential antineoplastic activity. Upon oral administration, MEK inhibitor REC-4881 selectively binds to and inhibits the activity of MEK1/2. This prevents the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
Brand Name: Vulcanchem
CAS No.: 1035555-63-5
VCID: VC0548776
InChI: InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
SMILES: CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Molecular Formula: C17H15F2IN4O4
Molecular Weight: 504.23 g/mol

TAK-733

CAS No.: 1035555-63-5

Cat. No.: VC0548776

Molecular Formula: C17H15F2IN4O4

Molecular Weight: 504.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TAK-733 - 1035555-63-5

Specification

Description TAK-733 is a member of the class of pyridopyrimidines that is pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione substituted by (2R)-2,3-dihydroxypropyl, (2-fluoro-4-iodophenyl)amino, fluoro, and methyl groups at positions 3, 5, 6, and 8, respectively. It is a non-ATP competitive allosteric inhibitor of MEK1/2. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent and an anti-inflammatory agent. It is an organoiodine compound, a pyridopyrimidine, a member of monofluorobenzenes, a substituted aniline, a diol, a secondary alcohol, a primary alcohol and a secondary amino compound.
TAK-733 has been used in trials studying the treatment of Advanced Metastatic Melanoma, Advanced Nonhematologic Malignancies, and Advanced Non-hematologic Malignancies.
MEK Inhibitor REC-4881 is an orally bioavailable, non-ATP-competitive, allosteric, small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK) 1 and MEK2, with potential antineoplastic activity. Upon oral administration, MEK inhibitor REC-4881 selectively binds to and inhibits the activity of MEK1/2. This prevents the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
CAS No. 1035555-63-5
Molecular Formula C17H15F2IN4O4
Molecular Weight 504.23 g/mol
IUPAC Name 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione
Standard InChI InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
Standard InChI Key RCLQNICOARASSR-SECBINFHSA-N
Isomeric SMILES CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
SMILES CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Canonical SMILES CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Appearance White to off-white solid powder

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